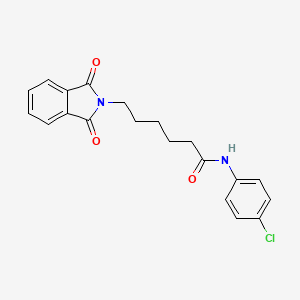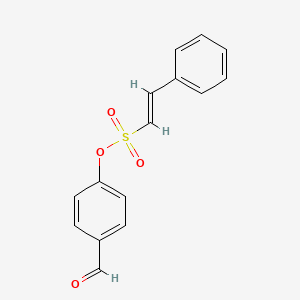
N'~1~,N'~3~-di(propan-2-ylidene)propanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~1~,N’~3~-di(propan-2-ylidene)propanedihydrazide is an organic compound characterized by its unique structure, which includes two propan-2-ylidene groups attached to a propanedihydrazide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-di(propan-2-ylidene)propanedihydrazide typically involves the reaction of propanedihydrazide with acetone under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes further condensation to yield the final product. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’~1~,N’~3~-di(propan-2-ylidene)propanedihydrazide may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
N’~1~,N’~3~-di(propan-2-ylidene)propanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
N’~1~,N’~3~-di(propan-2-ylidene)propanedihydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: It may be explored for its potential therapeutic properties, including its role as an antioxidant or anticancer agent.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which N’~1~,N’~3~-di(propan-2-ylidene)propanedihydrazide exerts its effects involves its interaction with molecular targets such as enzymes or proteins. The compound can form stable complexes with these targets, thereby inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
N’~1~,N’~3~-dimethyl-N’~1~,N’~3~-bis(phenylcarbonothioyl)propanedihydrazide: Known for its ability to increase reactive oxygen species and selectively kill cisplatin-resistant cells.
N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide: Characterized by its monoclinic crystal structure and formation of Schiff base.
Uniqueness
N’~1~,N’~3~-di(propan-2-ylidene)propanedihydrazide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
3815-87-0 |
|---|---|
分子式 |
C9H16N4O2 |
分子量 |
212.25 g/mol |
IUPAC名 |
N,N'-bis(propan-2-ylideneamino)propanediamide |
InChI |
InChI=1S/C9H16N4O2/c1-6(2)10-12-8(14)5-9(15)13-11-7(3)4/h5H2,1-4H3,(H,12,14)(H,13,15) |
InChIキー |
KJMYPGUTMKXBQM-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC(=O)CC(=O)NN=C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11706066.png)
![2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B11706090.png)

![ethyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzoate](/img/structure/B11706098.png)
![(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706105.png)
![3-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11706108.png)
![(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-yl)prop-2-enenitrile](/img/structure/B11706115.png)

![Ethyl 4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B11706126.png)
![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B11706128.png)
![1',3',3'-Trimethyl-6-nitro-7-propan-2-yloxyspiro[chromene-2,2'-indole]](/img/structure/B11706132.png)

![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B11706143.png)
